2-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole
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Description
The compound “2-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . Various pyridazine-based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques like NMR spectroscopy . The pyridazinone ring carbonyl carbon-supported structure accuracy in the range of 157.38–156.86 ppm .Chemical Reactions Analysis
The mechanism of action of similar compounds is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation . Among the halogen-bearing compounds, the compound with strong inhibitory effect was the 4-fluorophenyl derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be analyzed using techniques like NMR spectroscopy . The pyridazinone ring carbonyl carbon-supported structure accuracy in the range of 157.38–156.86 ppm .Mechanism of Action
Future Directions
The compound and its derivatives could be further explored for their potential therapeutic applications. For instance, dysregulation of tropomyosin receptor kinases (TrkA/B/C) expression and signaling is recognized as a hallmark of numerous neurodegenerative diseases including Parkinson’s, Huntington’s and Alzheimer’s disease . The development of suitable positron emission tomography (PET) radioligands would allow an in vivo exploration of this versatile potential therapeutic target .
properties
IUPAC Name |
2-[[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O/c1-13-20-23-18(26-13)12-24-7-9-25(10-8-24)17-6-5-16(21-22-17)14-3-2-4-15(19)11-14/h2-6,11H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEXASMWTWLEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine |
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